4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinoline-based intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; often in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Quinolone: A structurally related compound with a quinoline core, known for its antibacterial properties.
Fluoroquinolones: A class of antibiotics that include fluorine atoms in their structure, exhibiting broad-spectrum antibacterial activity.
Pyrazoloquinolines: A broader class of compounds that share the pyrazoloquinoline core structure.
Uniqueness
4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to the specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H15FN4O |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
4-amino-7-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H15FN4O/c1-22-17-12(8-20-22)16(19)15-13(21-17)6-10(7-14(15)23)9-2-4-11(18)5-3-9/h2-5,8,10H,6-7H2,1H3,(H2,19,21) |
InChI Key |
AQZUNZDJOPFEKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.